molecular formula C18H16N4O4 B2397050 N3-D-Dap(Fmoc) CAS No. 1807631-13-5

N3-D-Dap(Fmoc)

Cat. No. B2397050
CAS RN: 1807631-13-5
M. Wt: 352.35
InChI Key: QJCYGENXFLOOKP-MRXNPFEDSA-N
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Description

“N3-D-Dap(Fmoc)” is a short, linear spacer molecule with Fmoc protected amino function . It can be used in many applications, from click conjugation to amide bond formation either with small molecules or for bioconjugation with proteins and antibodies . It is also known as "(S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid" .


Synthesis Analysis

The synthesis of “N3-D-Dap(Fmoc)” involves a continuous process for assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for the attachment of cytotoxic molecules, radiotracers, nanomaterials in a standard Fmoc solid-phase peptide synthesis . The differentially protected Fmoc-Lys-(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .


Molecular Structure Analysis

The molecular structure of “N3-D-Dap(Fmoc)” is represented by the molecular formula C18H18N4O2 .

Scientific Research Applications

  • Synthesis of Protected Amino Acids : A study by Temperini et al. (2020) discusses the synthesis of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), using the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc). This research is significant for the preparation of compounds similar to N3-D-Dap(Fmoc) and demonstrates the utility of Fmoc in the synthesis of protected amino acids (Temperini et al., 2020).

  • Use in Peptide Nucleic Acid Synthesis : Another application is seen in the work of St Amant and Hudson (2012), where a Boc-protecting group strategy for Fmoc-based PNA (peptide nucleic acid) oligomerization is developed. This study illustrates the versatility of Fmoc-protected compounds in facilitating the synthesis of PNAs, which are critical in genetic research and therapy (St Amant & Hudson, 2012).

  • Supramolecular Hydrogels for Drug Delivery : Raymond et al. (2019) report the development of low molecular weight cationic derivatives of phenylalanine, including N-Fluorenylmethoxycarbonyl phenylalanine (Fmoc-Phe), for in vivo drug delivery. These hydrogels demonstrate the potential of Fmoc-derivatives in creating biocompatible materials for sustained and localized drug delivery (Raymond et al., 2019).

  • Designing Biomaterials with Fmoc-Peptides : Research by Chronopoulou et al. (2014) involves the use of Fmoc-peptides in designing biomaterials. They demonstrate that using d-amino acids, the self-assembling peptide Fmoc-D-Phe forms a 3-dimensional nanofiber scaffold, suggesting potential applications in tissue engineering and drug delivery systems (Chronopoulou et al., 2014).

  • Analytical Applications : The study by Chen et al. (1999) highlights the use of Fmoc derivatives in the analysis of catecholamines. They demonstrate the effectiveness of 9-fluorenylmethyloxycarbonyl (FMOC) derivatives in high-performance liquid chromatography and mass spectrometry, underscoring the importance of Fmoc derivatives in analytical chemistry (Chen et al., 1999).

Mechanism of Action

Target of Action

N3-D-Dap(Fmoc) is a click chemistry reagent . It is primarily used as a component for coupling by click reaction and as an orthogonally protected diaminocarboxylic acid derivative . The primary targets of N3-D-Dap(Fmoc) are the molecules it is designed to couple with in click reactions.

Mode of Action

The mode of action of N3-D-Dap(Fmoc) involves its use in click reactions . Click reactions are a type of chemical reaction that are characterized by their efficiency and specificity. N3-D-Dap(Fmoc) can be used to couple with other molecules in these reactions, forming new compounds with desired properties.

Biochemical Pathways

The biochemical pathways involved in the action of N3-D-Dap(Fmoc) are those related to the synthesis of new compounds through click reactions . The exact pathways will depend on the specific molecules that N3-D-Dap(Fmoc) is being used to couple with.

Result of Action

The result of the action of N3-D-Dap(Fmoc) is the formation of new compounds through click reactions . These new compounds can have a wide range of properties and uses, depending on the specific molecules that N3-D-Dap(Fmoc) is used to couple with.

Action Environment

The action environment of N3-D-Dap(Fmoc) can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can all impact the efficiency of the click reactions in which N3-D-Dap(Fmoc) is used .

properties

IUPAC Name

(2R)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYGENXFLOOKP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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